
7,8-Dihydroxyisoquinoline-3-carboxamide
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Description
7,8-Dihydroxyisoquinoline-3-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C10H8N2O3 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
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Biological Activity
7,8-Dihydroxyisoquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a hydroxyl group at positions 7 and 8 on the isoquinoline ring, which is crucial for its biological activity. The carboxamide group enhances its solubility and interaction with biological targets.
Antioxidant Activity
Research indicates that this compound exhibits potent antioxidant properties. The hydroxyl groups in its structure can scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that it significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting its potential use in conditions associated with oxidative damage.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. For instance, it was tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of bacterial growth. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL for different strains. This suggests potential applications in developing new antimicrobial agents.
Anticancer Activity
In vitro studies have indicated that this compound possesses anticancer properties. It was found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism involves the modulation of key signaling pathways related to cell survival and proliferation .
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in critical biochemical pathways, such as protein kinases, leading to altered cellular functions.
- Receptor Interaction : The compound can bind to receptors involved in cell signaling, affecting processes like apoptosis and inflammation .
Data Table: Biological Activity Overview
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound effectively inhibited the growth of both Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Mechanism
Another investigation focused on the anticancer properties of the compound. It was shown to activate caspase pathways leading to apoptosis in cancer cells. The IC50 value for MCF-7 cells was determined to be approximately 25 µM, indicating a strong potential for further development as an anticancer agent .
Properties
CAS No. |
146515-43-7 |
---|---|
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
7,8-dihydroxyisoquinoline-3-carboxamide |
InChI |
InChI=1S/C10H8N2O3/c11-10(15)7-3-5-1-2-8(13)9(14)6(5)4-12-7/h1-4,13-14H,(H2,11,15) |
InChI Key |
FIBTUUYKTWYAAG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=CN=C(C=C21)C(=O)N)O)O |
Isomeric SMILES |
C1=C2C=C(NC=C2C(=O)C(=C1)O)C(=O)N |
Canonical SMILES |
C1=CC(=C(C2=CN=C(C=C21)C(=O)N)O)O |
Synonyms |
3-Isoquinolinecarboxamide, 7,8-dihydroxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.